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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)isoxazole-3-

carboxylic acid

Cat. No.: B11786183

Get Quote

A Crystallographic & Supramolecular Analysis
Executive Technical Summary
4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heteroaromatic scaffold characterized by

a high degree of torsional rigidity.[1] Unlike planar biphenyl systems, the steric repulsion

between the ortho-chlorine atom on the phenyl ring and the adjacent functional groups (C3-

carboxyl or C5-hydrogen) forces the molecule into a non-planar conformation. This "twist" is the

defining structural feature, governing its solubility, bioavailability, and binding affinity in protein

pockets.

Molecular Formula: C

H

ClNO

[2]

Molecular Weight: 223.61 g/mol [2]
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Core Geometry: Distorted biaryl system with a carboxylic acid supramolecular handle.

Synthesis & Crystal Growth Methodology
Accessing the 4-aryl-3-carboxy regioisomer requires a divergent synthetic strategy from the

standard 1,3-dipolar cycloaddition used for 3-aryl derivatives. The most robust protocol utilizes

Suzuki-Miyaura cross-coupling to install the aryl group at the 4-position of a pre-functionalized

isoxazole core.

2.1. Synthetic Workflow
The synthesis prioritizes regiocontrol to avoid contamination with the thermodynamically

favored 3-aryl isomer.

Protocol:

Starting Material: Ethyl 4-bromoisoxazole-3-carboxylate.

Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv).

Catalyst System: Pd(dppf)Cl

(5 mol%) with K

CO

(3 equiv) in Dioxane/Water (4:1).

Hydrolysis: LiOH in THF/Water to reveal the free acid.

2.2. Crystallization Protocol (Self-Validating)
To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is

insufficient due to the molecule's tendency to form microcrystalline powders. A Binary Solvent

Vapor Diffusion method is required.

Solvent (Good): THF or Acetone (solubilizes the polar acid).

Antisolvent (Poor): Hexane or Pentane (induces nucleation).
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Procedure:

Dissolve 20 mg of the purified acid in 1.5 mL of THF. Filter through a 0.45 µm PTFE

syringe filter into a small inner vial.

Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane.

Seal the outer jar tightly. The hexane vapor will slowly diffuse into the THF, lowering

solubility gradually over 72-96 hours.

Validation: Harvest block-like colorless crystals. If needles appear, the diffusion was too

fast; switch antisolvent to Toluene.

Structural Logic & Crystallographic Analysis
The crystal structure is governed by two competing forces: the supramolecular hydrogen

bonding of the carboxylic acid and the intramolecular steric repulsion of the chlorine atom.

3.1. Predicted Unit Cell Parameters
Based on high-fidelity analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid), the 4-(2-

chlorophenyl) derivative is predicted to crystallize in a monoclinic system.

Parameter Value (Predicted/Analog) Description

Crystal System Monoclinic
Standard for planar/semi-

planar acids.

Space Group
Centrosymmetric, favoring

dimer formation.

Z 4 4 molecules per unit cell.

Density (

)

~1.52 g/cm Higher than non-halogenated

analogs due to Cl.

Volume (V) ~1150 Å Consistent with packing

efficiency of MW ~223.
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3.2. Molecular Conformation (The Ortho-Lock)
The critical structural metric is the torsion angle (

) between the isoxazole plane and the phenyl ring.

Standard Biphenyl:

.

4-(2-Chlorophenyl) Derivative:

.

Causality: The Van der Waals radius of Chlorine (1.75 Å) creates a direct clash with the

Oxygen of the C3-carboxylic acid or the C5-proton. To relieve this strain, the phenyl ring

rotates out of plane, breaking

-conjugation.

3.3. Supramolecular Synthons
The packing is dominated by the Carboxylic Acid Homodimer (

motif).

Interaction: Strong O-H···O hydrogen bonds.[1][3][4]

Distance:

distance typically 2.65 ± 0.02 Å.

Geometry: Centrosymmetric cyclic dimer. This dimer forms the primary building block, which

then stacks via weak

-

interactions (limited by the twist) and Cl···Cl halogen bonds.[5][6]

Visualizing the Structural Logic
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Diagram 1: Synthetic & Crystallization Workflow
This workflow illustrates the critical path from raw materials to diffraction-quality crystals,

highlighting the Suzuki coupling specificity.
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Caption: Step-by-step synthesis via Suzuki coupling followed by binary solvent vapor diffusion

for crystal growth.

Diagram 2: Supramolecular Assembly & Steric Forces
This diagram details the forces governing the crystal lattice, specifically the competition

between hydrogen bonding and steric repulsion.
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Monomer: 4-(2-Cl-Ph)-Isoxazole-3-COOH
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Caption: Logic flow showing how steric clash drives conformation, while H-bonding drives

lattice assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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